N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-L-phenylalanine
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Overview
Description
(2S)-2-({2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID is a complex organic compound with significant potential in various scientific fields This compound features a pyridazinone core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the phenyl groups and the amino acid moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product’s formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-({2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
(2S)-2-({2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-({2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-({2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID: Unique due to its specific structure and functional groups.
4-Aminoantipyrine: Similar in its use in biological studies but differs in structure and specific applications.
Methyl 4-fluorobenzoate: Similar in its use in chemical synthesis but differs in its functional groups and reactivity.
Uniqueness
The uniqueness of (2S)-2-({2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID lies in its combination of a pyridazinone core with phenyl groups and an amino acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C21H19N3O4 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
(2S)-2-[[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H19N3O4/c25-19(22-18(21(27)28)13-15-7-3-1-4-8-15)14-24-20(26)12-11-17(23-24)16-9-5-2-6-10-16/h1-12,18H,13-14H2,(H,22,25)(H,27,28)/t18-/m0/s1 |
InChI Key |
LKJKVBRKEPZVNM-SFHVURJKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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